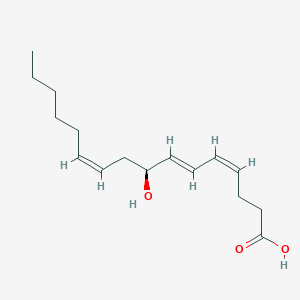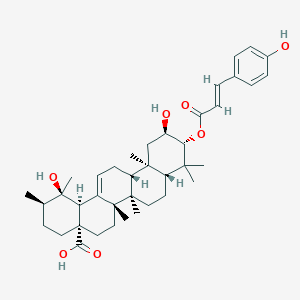
3-O-trans-p-coumaroyltormentic acid
Overview
Description
3-O-trans-p-coumaroyltormentic acid: is a triterpenoid compound found in various plant species. It is known for its significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is a derivative of tormentic acid, which is a pentacyclic triterpene.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-trans-p-coumaroyltormentic acid can be synthesized through the esterification of tormentic acid with trans-p-coumaric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, it can be isolated from the methanol extract of certain plant species like Aronia melanocarpa (black chokeberry) through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-O-trans-p-coumaroyltormentic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: 3-O-trans-p-coumaroyltormentic acid is used as a reference compound in analytical chemistry for the identification and quantification of similar triterpenoids in plant extracts .
Biology: The compound has been studied for its role in inhibiting the formation of cancer stem cells, particularly in breast cancer. It downregulates the expression of c-Myc protein, a key factor in cancer cell proliferation .
Medicine: Due to its anticancer properties, this compound is being explored as a potential therapeutic agent for cancer treatment. It also exhibits anti-inflammatory and antioxidant activities, making it a candidate for treating inflammatory diseases .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting cancer and inflammatory diseases. It is also utilized in the formulation of dietary supplements due to its health benefits .
Mechanism of Action
3-O-trans-p-coumaroyltormentic acid exerts its effects primarily through the inhibition of key molecular targets involved in cancer cell survival and proliferation. It induces the degradation of c-Myc protein, which is crucial for the maintenance of cancer stem cells. This leads to the reduction of cancer cell proliferation and the inhibition of tumor growth . Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
- 3-O-cis-p-coumaroyltormentic acid
- Rutundic acid
- Rotundanonic acid
- Pedunculoside
- 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
- 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
- 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid
- Ilexsaponin A
Uniqueness: 3-O-trans-p-coumaroyltormentic acid is unique due to its specific ester linkage between tormentic acid and trans-p-coumaric acid. This structural feature contributes to its distinct biological activities, particularly its ability to inhibit cancer stem cell formation and downregulate c-Myc protein expression .
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORLJPADUHVJE-QWBBESJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the occurrence of 3-O-trans-p-coumaroyltormentic acid in nature?
A1: this compound has been isolated from several plant species. It was first identified in Goreishi, the feces of the Chinese medicine animal Trogopterus xanthipes Milne-Edwards []. It was subsequently found in the stem of Ficus ischnopoda, marking the first time this compound was reported in that plant species and the Moraceae family [].
Q2: What is the reported cytotoxic activity of this compound?
A2: Interestingly, while this compound was isolated during the study on Goreishi, it did not exhibit cytotoxic activity in the conducted assays []. The study focused on identifying cytotoxic compounds and found other triterpenes in Goreishi to be responsible for this activity.
Q3: Are there any studies investigating the structure-activity relationship of this compound and its analogs?
A3: While the provided research articles primarily focus on the isolation and identification of this compound, a related study explored a closely related compound, 3-O-cis-p-coumaroyltormentic acid []. This compound, differing only in the stereochemistry of the coumaroyl group, exhibited cytotoxic activity. This observation suggests that subtle changes in the structure of these triterpenes can significantly influence their biological activity. Further research is needed to explore the structure-activity relationship of this compound and its analogs in detail.
Q4: What analytical techniques were used to characterize this compound?
A4: The structure of this compound was elucidated using a combination of spectroscopic techniques. This included X-nucleus-proton correlation with fixed evolution time (XCORFE) spectroscopy, a powerful tool for determining connectivities between protons and heteronuclei []. Additionally, other standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely employed to confirm its structure, although specific data wasn't provided in the abstracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Phenylmethoxy-1-piperidinyl)methyl]-3-(phenylmethyl)-1,2,4-oxadiazole](/img/structure/B1256442.png)
![N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)
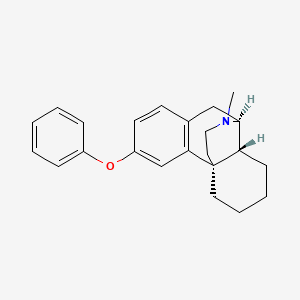
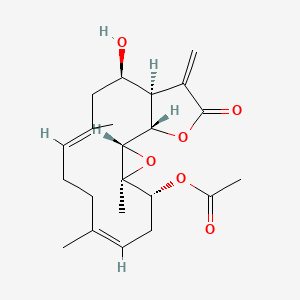
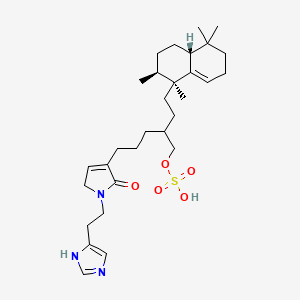
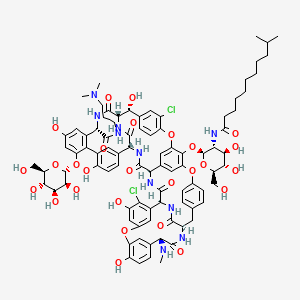


![(2S,3S,4S,5R)-6-[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1256453.png)
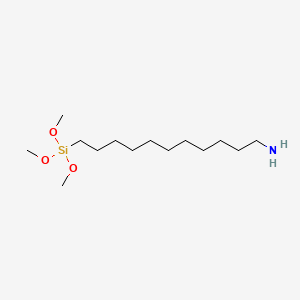
![5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile](/img/structure/B1256456.png)
![[(1R,3R,4R,6S,9R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B1256459.png)
